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Compound of Interest

Compound Name: 4-Methyl-2-thiopheneacetic acid

CAS No.: 1005-54-5; 16188-55-9

Cat. No.: B2571420

Get Quote

To the researchers, scientists, and drug development professionals who navigate the complex

world of molecular design and synthesis, this guide offers a comprehensive framework for

understanding and determining the thermochemical properties of 4-Methyl-2-thiopheneacetic
acid. Thiophene derivatives are foundational scaffolds in medicinal chemistry, valued as

bioisosteres of benzene rings that can modulate physicochemical properties to enhance

pharmacological activity.[1] The addition of a methyl group to the 2-thiopheneacetic acid core

introduces subtle but significant electronic and steric changes, making a thorough

understanding of its thermodynamic stability and reactivity paramount for its application in drug

discovery and process chemistry.

A review of the current scientific literature reveals a notable gap: direct, experimentally

determined thermochemical data for 4-Methyl-2-thiopheneacetic acid is not readily available.

This guide, therefore, adopts a senior scientist's perspective, moving beyond a simple data

summary to provide a robust methodological roadmap. We will leverage the extensive research

conducted on its parent analogues, 2-thiopheneacetic acid and 3-thiopheneacetic acid, to

establish a reliable blueprint for both experimental determination and computational prediction

of the target molecule's thermochemical profile.[2] This document is designed to be a self-

validating system, explaining not just the "how" but the critical "why" behind each experimental
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choice and computational strategy, ensuring scientific integrity and empowering you to

generate authoritative data.

The Core Principles: Foundational Thermochemical
Properties
The thermodynamic character of a molecule governs its stability, reactivity, and phase behavior.

For a pharmaceutical candidate, these properties directly influence its shelf-life, solubility, and

formulation feasibility. The four cornerstone properties we must consider are:

Standard Enthalpy of Formation (ΔfH°): This value represents the heat change when one

mole of a compound is formed from its constituent elements in their standard states.[3] It is

the most direct measure of a molecule's intrinsic energetic stability. A more negative value

indicates greater stability.

Standard Molar Entropy (S°): Entropy is a measure of the molecular disorder or randomness.

It is crucial for understanding the spontaneity of chemical reactions and phase transitions.[4]

Heat Capacity (Cp): This property quantifies the amount of heat required to raise the

temperature of a substance by a specific amount.[5] Heat capacity data are essential for

calculating changes in enthalpy and entropy with temperature.[6]

Gibbs Free Energy of Formation (ΔfG°): The ultimate arbiter of chemical spontaneity, Gibbs

free energy combines enthalpy and entropy (ΔG° = ΔH° - TΔS°).[7][8] A negative ΔfG°

indicates that the formation of the compound from its elements is a spontaneous process.[7]

These properties are interconnected, and a complete thermodynamic profile requires the

determination of each.

Experimental Determination: A Practical Guide
Determining the thermochemical properties of sulfur-containing organic compounds presents

unique challenges, primarily the potential for incomplete combustion to sulfuric acid, which

requires specialized equipment.[9] The following protocols are based on established,

successful methodologies reported for 2- and 3-thiopheneacetic acids.[2]
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Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation in the condensed state, ΔfH°(cr), is most accurately derived

from the standard molar enthalpy of combustion, ΔcH°(cr). This is achieved using a rotating-

bomb calorimeter to ensure complete combustion and dissolution of sulfur oxides.[2]

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

Sample Preparation:

Accurately weigh approximately 0.5 g of high-purity (>99.5%) 4-Methyl-2-
thiopheneacetic acid.

Press the sample into a pellet.

Place the pellet in a silica crucible. A known mass of benzoic acid may be used as a

combustion auxiliary to ensure complete reaction.

Calorimeter Setup:

Place the crucible in the bomb head. A cotton fuse of known mass and energy of

combustion is arranged to contact the pellet.

Add 1 mL of distilled water to the bottom of the bomb to facilitate the formation of a well-

defined sulfuric acid solution (H₂SO₄·115H₂O).

Seal the bomb and charge it with high-purity oxygen to a pressure of 3.04 MPa.

Combustion and Data Acquisition:

Submerge the sealed bomb in the calorimeter's water bath, ensuring thermal equilibrium.

Ignite the sample and record the temperature change of the water bath over time using a

high-precision thermometer.

Post-Combustion Analysis:
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Vent the bomb and analyze the gaseous and liquid contents to confirm complete

combustion. The amount of nitric acid formed as a byproduct is determined by titration to

apply a correction.

Calculation:

The specific energy of combustion is calculated from the corrected temperature rise and

the energy equivalent of the calorimeter (determined by burning certified benzoic acid).

The standard molar enthalpy of combustion is then used to derive the standard molar

enthalpy of formation using Hess's Law.

Enthalpy of Sublimation via Vapor Pressure
Measurement
To determine the gas-phase enthalpy of formation, which is essential for comparison with

computational results, the enthalpy of sublimation must be measured. The Knudsen effusion

technique is a reliable method for substances with low vapor pressures.[2]

Experimental Protocol: Knudsen Effusion

Apparatus: A Knudsen cell (a small, thermostated container with a very small orifice) is

loaded with the sample.

Measurement: The cell is placed in a high-vacuum chamber and heated to a series of

precisely controlled temperatures.

Data Collection: The rate of mass loss of the sample due to effusion of vapor through the

orifice is measured as a function of temperature.

Calculation: The vapor pressure, p, at each temperature, T, is calculated from the effusion

rate. The standard molar enthalpy of sublimation, ΔsubH°, is then derived from the slope of

the ln(p) vs. 1/T plot according to the Clausius-Clapeyron equation.

Diagram 1: Experimental Workflow for Gas-Phase Enthalpy of Formation
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Caption: Workflow for experimental determination of ΔfH°(g).

Heat Capacity and Fusion Properties via Calorimetry
Low-temperature adiabatic calorimetry is the gold standard for measuring heat capacity and

the thermodynamic functions of fusion. A study on 2-thiopheneacetic acid provides an excellent
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reference for the expected behavior.[6] Differential Scanning Calorimetry (DSC) is a more

widely available and faster technique suitable for many applications.[5][10]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and

hermetically seal it. An empty sealed pan is used as a reference.

Program: Place both pans in the DSC cell. Equilibrate the system at a low temperature (e.g.,

-50 °C).

Data Acquisition: Ramp the temperature at a constant rate (e.g., 5-10 °C/min) to a point

beyond the compound's melting point. The instrument measures the differential heat flow

required to maintain the sample and reference at the same temperature.[5]

Analysis:

Heat Capacity (Cp): The displacement of the baseline in the heat flow signal is

proportional to the sample's heat capacity.

Melting Point (Tm): The onset temperature of the large endothermic peak corresponds to

the melting point.

Enthalpy of Fusion (ΔfusH): The integrated area of the melting peak gives the enthalpy of

fusion. The entropy of fusion is then calculated as ΔfusS = ΔfusH / Tm.

Computational Thermochemistry: A Predictive and
Corroborative Approach
In the absence of experimental data, and as a crucial validation tool, high-level quantum

chemistry calculations are indispensable. For sulfur-containing organic molecules, composite

methods like G3, G4, and CBS-QB3 have shown high accuracy.[9][11][12]

Computational Protocol: Gas-Phase Enthalpy of Formation

Geometry Optimization & Frequency Calculation:
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Optimize the molecular geometry of 4-Methyl-2-thiopheneacetic acid and all species in a

chosen reaction scheme. The B3LYP method with a suitable basis set like cc-pVTZ is

often used for this step.[11][12]

Perform vibrational frequency calculations at the same level of theory to confirm the

optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-

point vibrational energy (ZPVE) and thermal corrections.

Single-Point Energy Calculation:

Perform a high-accuracy single-point energy calculation on the optimized geometry using

a composite method like G3 or CBS-QB3.[2][11] These methods approximate high-level

coupled-cluster calculations through a series of steps, providing excellent accuracy for

thermochemical properties.[12]

Enthalpy of Formation Calculation via Isodesmic Reactions:

The atomization method (calculating the energy difference between the molecule and its

constituent atoms) can be used, but it is prone to large errors.

An isodesmic reaction scheme is strongly preferred for its superior error cancellation.[2]

[13] This involves constructing a balanced hypothetical reaction where the number and

types of chemical bonds are conserved on both sides. The enthalpy of reaction (ΔrH°) is

calculated from the high-accuracy electronic energies. The unknown enthalpy of formation

(ΔfH°) of the target molecule can then be determined if the experimental ΔfH° values of all

other reaction participants are known.

Diagram 2: Computational Workflow using an Isodesmic Reaction
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Caption: Isodesmic reaction scheme for accurate computational ΔfH°(g).
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Data Synthesis and Expected Values
By combining the experimental condensed-phase data with the enthalpy of sublimation, we

arrive at an experimental gas-phase enthalpy of formation. This value serves as the ultimate

benchmark for the computational results. Close agreement between the experimental and

calculated values provides a high degree of confidence in the data.

While data for 4-Methyl-2-thiopheneacetic acid is pending, the published values for its

isomers provide an excellent estimation of the expected thermodynamic landscape.

Table 1: Thermochemical Data for 2- and 3-Thiopheneacetic Acids at 298.15 K

Property
2-Thiopheneacetic
Acid

3-Thiopheneacetic
Acid

Source

ΔfH°(cr) / kJ·mol⁻¹ -425.8 ± 1.2 -432.7 ± 1.2 [2]

ΔsubH° / kJ·mol⁻¹ 109.9 ± 0.9 114.7 ± 1.1 [2]

ΔfH°(g) / kJ·mol⁻¹

(Exp.)
-315.9 ± 1.5 -318.0 ± 1.6 [2]

ΔfH°(g) / kJ·mol⁻¹

(Calc. G3)
-316.5 -318.2 [2]

Melting Point (Tm) / K 335.745 Not Reported [6]

ΔfusH° / kJ·mol⁻¹ 16.260 Not Reported [6]

ΔfusS° / J·K⁻¹·mol⁻¹ 48.415 Not Reported [6]

Data from Temprado et al. (2008)[2] and Gao et al. (2010)[6].

From this data, we can observe that 3-thiopheneacetic acid is thermodynamically slightly more

stable than the 2-isomer in both the crystal and gas phases, as indicated by its more negative

enthalpy of formation.[2] The excellent agreement between the experimental and G3-calculated

gas-phase enthalpies instills high confidence in using the same computational level of theory to

predict the properties of 4-Methyl-2-thiopheneacetic acid. We can anticipate that the methyl
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group will have a stabilizing effect, likely making the enthalpy of formation of the target

compound slightly more negative than that of 2-thiopheneacetic acid.

Diagram 3: The Gibbs Free Energy Relationship
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Gibbs Free Energy (ΔG)
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Caption: The relationship between ΔG, ΔH, and ΔS.

Conclusion
This guide provides a comprehensive, authoritative framework for determining the

thermochemical properties of 4-Methyl-2-thiopheneacetic acid. By acknowledging the

existing data gap and presenting a detailed roadmap based on robust, peer-reviewed

methodologies for analogous compounds, we establish a clear path forward for researchers.

The synergistic use of experimental techniques—notably rotating-bomb calorimetry, Knudsen

effusion, and DSC—along with high-accuracy computational methods like the G3/G4 or CBS-

QB3 level of theory, will yield a complete and reliable thermochemical profile. This data is not

merely academic; it is critical for informed decision-making in process scale-up, formulation

development, and stability assessments, ultimately accelerating the journey of promising

molecules from the laboratory to clinical application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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